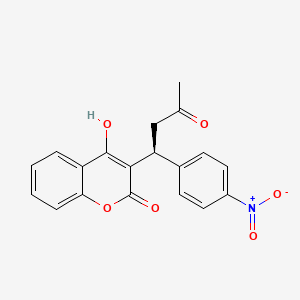

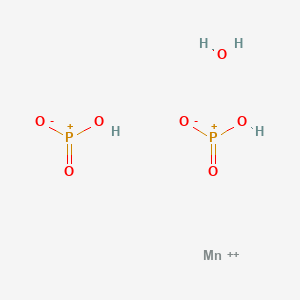

![molecular formula C13H8F2O3 B564485 3',4'-Difluoro-4-hydroxy-[1,1'-biphenyl]-3-carboxylic Acid CAS No. 887576-75-2](/img/structure/B564485.png)

3',4'-Difluoro-4-hydroxy-[1,1'-biphenyl]-3-carboxylic Acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“3’,4’-Difluoro-4-hydroxy-[1,1’-biphenyl]-3-carboxylic Acid” is a chemical compound. Unfortunately, there is limited information available about this specific compound .

Physical And Chemical Properties Analysis

The physical and chemical properties of “3’,4’-Difluoro-4-hydroxy-[1,1’-biphenyl]-3-carboxylic Acid” are not explicitly provided in the sources I found .Applications De Recherche Scientifique

Environmental Persistence and Bioaccumulation

- Bioaccumulation Concerns of Fluorinated Compounds : Research has highlighted concerns regarding the bioaccumulation potential of perfluorinated carboxylic acids (PFCAs), which share structural similarities with 3',4'-Difluoro-4-hydroxy-[1,1'-biphenyl]-3-carboxylic Acid. PFCAs, including those with a shorter carbon chain, are not considered bioaccumulative according to regulatory criteria due to their low biomagnification potential in food webs. However, the environmental persistence of these compounds calls for further research to fully understand their bioaccumulation, especially those with longer carbon chains (Conder et al., 2008).

Degradation and Environmental Fate

- Microbial Degradation of Polyfluoroalkyl Chemicals : A comprehensive review on the environmental degradation of polyfluoroalkyl chemicals, including PFCAs, stresses the importance of understanding microbial degradation pathways. These pathways can lead to the formation of PFCAs from precursor substances, indicating a complex environmental fate and the need for targeted degradation strategies (Liu & Avendaño, 2013).

Antioxidant Properties and Biological Activity

- Hydroxycinnamic Acids (HCAs) and Derivatives : While not directly mentioning 3',4'-Difluoro-4-hydroxy-[1,1'-biphenyl]-3-carboxylic Acid, research into HCAs outlines the importance of structural modifications for antioxidant activity. The presence of unsaturated bonds and specific substitutions on the aromatic ring significantly influences biological efficacy, highlighting the potential for structurally similar compounds like 3',4'-Difluoro-4-hydroxy-[1,1'-biphenyl]-3-carboxylic Acid to possess or be modified for enhanced antioxidant properties (Razzaghi-Asl et al., 2013).

Novel Applications and Bioisosteres

- Biotechnological Applications and Synthesis : Levulinic acid, a biomass-derived compound with functionalities similar to carboxylic acids, demonstrates the potential of carboxylic acid derivatives in various fields, including drug synthesis and the development of green chemistry solutions. This suggests a broader context in which derivatives of 3',4'-Difluoro-4-hydroxy-[1,1'-biphenyl]-3-carboxylic Acid might find application, especially in sustainable chemistry and biotechnology (Zhang et al., 2021).

Safety And Hazards

Orientations Futures

Propriétés

IUPAC Name |

5-(3,4-difluorophenyl)-2-hydroxybenzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8F2O3/c14-10-3-1-8(6-11(10)15)7-2-4-12(16)9(5-7)13(17)18/h1-6,16H,(H,17,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVAQJDGJVTVMMO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C2=CC(=C(C=C2)F)F)C(=O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8F2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40652128 |

Source

|

| Record name | 3',4'-Difluoro-4-hydroxy[1,1'-biphenyl]-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40652128 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3',4'-Difluoro-4-hydroxy-[1,1'-biphenyl]-3-carboxylic Acid | |

CAS RN |

887576-75-2 |

Source

|

| Record name | 3',4'-Difluoro-4-hydroxy[1,1'-biphenyl]-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40652128 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

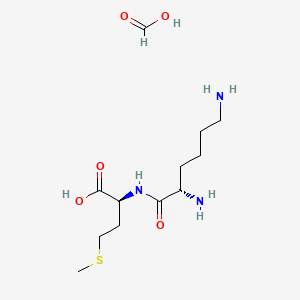

![6-[4-(1H-imidazol-1-yl)phenoxy]-N,N-dimethyl-1-hexanamine, dihydrochloride](/img/structure/B564408.png)

![Bicyclo[4.1.0]hepta-2,4-diene-7-carboxamide](/img/structure/B564412.png)